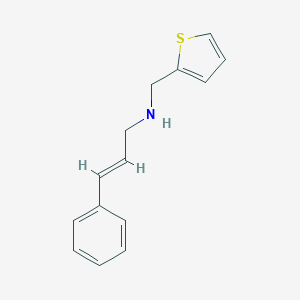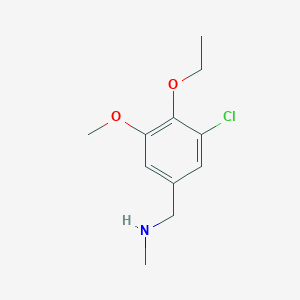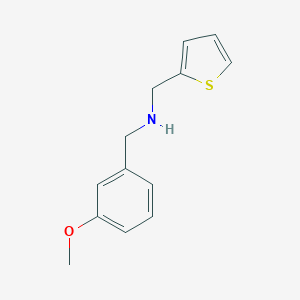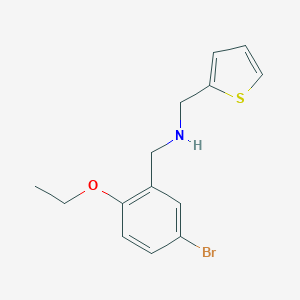![molecular formula C18H21N5OS B502222 {[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502222.png)
{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a phenyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, including the formation of the benzyl and phenyl groups, followed by the introduction of the tetrazole ring. Common reagents used in these reactions include benzyl chloride, phenylmagnesium bromide, and sodium azide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
4-Iodobenzoic Acid: Contains a benzene ring with an iodine substituent and a carboxylic acid group.
Uniqueness
{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its combination of a benzyl group, a phenyl group, and a tetrazole ring, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C18H21N5OS |
|---|---|
Poids moléculaire |
355.5g/mol |
Nom IUPAC |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H21N5OS/c1-23-18(20-21-22-23)25-11-10-19-13-16-8-5-9-17(12-16)24-14-15-6-3-2-4-7-15/h2-9,12,19H,10-11,13-14H2,1H3 |
Clé InChI |
JCTPIUXMXVXOGM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-thienylmethyl)amine](/img/structure/B502140.png)

![1-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B502143.png)
![1-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}propan-2-ol](/img/structure/B502144.png)

![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502148.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502149.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B502150.png)
![N-[4-(benzyloxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B502151.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502152.png)
![1-[2-(benzyloxy)-3-ethoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502153.png)



